Lipophilicity vs. 4-Fluoro Analog
The 4-chloro substituent significantly increases the compound's calculated lipophilicity relative to its 4-fluoro analog, 2-[2-(4-fluorophenyl)sulfanylethylamino]acetic acid. This difference is anticipated to enhance passive membrane permeability but may also increase undesired off-target binding [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 2.50 |
| Comparator Or Baseline | 2-[2-(4-fluorophenyl)sulfanylethylamino]acetic acid (cLogP of the 4-fluoro analog is estimated at 1.86 based on the Hansch hydrophobic substituent constant π for fluorine) |
| Quantified Difference | Δ cLogP ≈ 0.64 (Target compound is more lipophilic) |
| Conditions | Calculated using the method in [1]; data source for target compound is . This is a computational class-level inference, not a direct experimental comparison. |
Why This Matters
For cell-based assays and in vivo studies, the higher lipophilicity of the 4-chloro derivative may be preferred when improved transmembrane diffusion is required, but the 4-fluoro analog might be selected for lower non-specific binding.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
